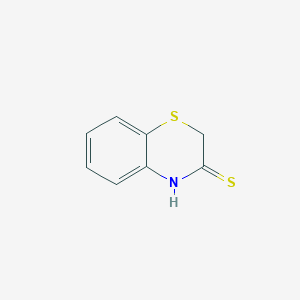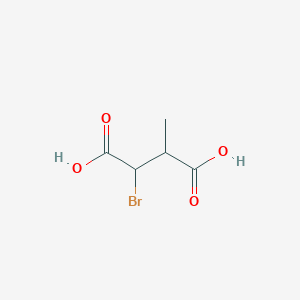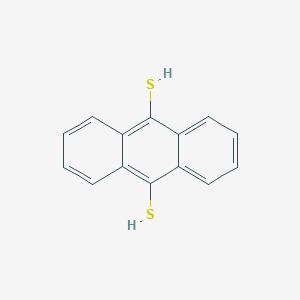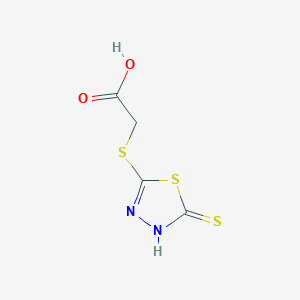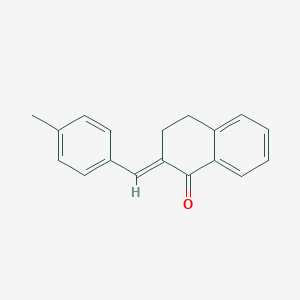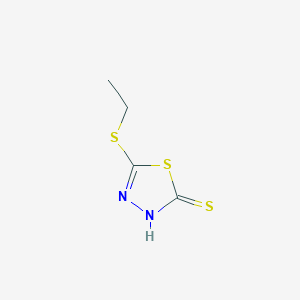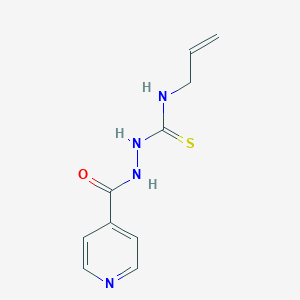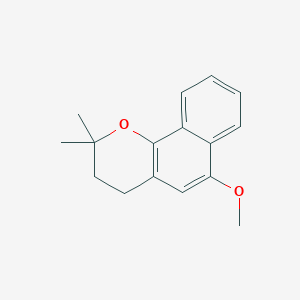![molecular formula C17H11NO2 B184692 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- CAS No. 100747-62-4](/img/structure/B184692.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has potential applications in scientific research as a fluorescent probe for DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, and its fluorescence properties can be used to study DNA and RNA structure and function. In addition, 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has been used as a fluorescent probe for protein-ligand interactions and enzyme activity.
Wirkmechanismus
The mechanism of action of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- involves intercalation between DNA base pairs, which results in a change in the fluorescence properties of the compound. This intercalation can also lead to inhibition of DNA and RNA synthesis and protein-DNA interactions.
Biochemische Und Physiologische Effekte
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has been shown to have low toxicity and does not affect cell viability at concentrations used in scientific research. However, this compound can induce DNA damage and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- in lab experiments is its high specificity for DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, which makes it a useful tool for studying DNA and RNA structure and function. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-. One direction is to explore its potential as a therapeutic agent for cancer. This compound has been shown to induce DNA damage and apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its interactions with other biomolecules, such as lipids and carbohydrates. This could provide insights into the role of this compound in biological systems and its potential applications in drug discovery. Finally, future research could focus on developing new synthesis methods for 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- that are more efficient and environmentally friendly.
Synthesemethoden
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The Pictet-Spengler reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the condensation of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst and a dehydrating agent. The Mannich reaction involves the condensation of an arylamine with formaldehyde and a secondary amine in the presence of an acid catalyst.
Eigenschaften
CAS-Nummer |
100747-62-4 |
|---|---|
Produktname |
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- |
Molekularformel |
C17H11NO2 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
10-methylchromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C17H11NO2/c1-10-6-7-11-9-13-16(18-14(11)8-10)12-4-2-3-5-15(12)20-17(13)19/h2-9H,1H3 |
InChI-Schlüssel |
RWRROMRGOGNAFC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)OC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





